

Quantitative Pharmacodynamic & Pharmacokinetic Data

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Compound Focus: Cetrorelix Acetate

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The tables below summarize key quantitative data on Cetrorelix's effects and its behavior in the body.

Table 1: Pharmacodynamic Effects on Hormone Suppression

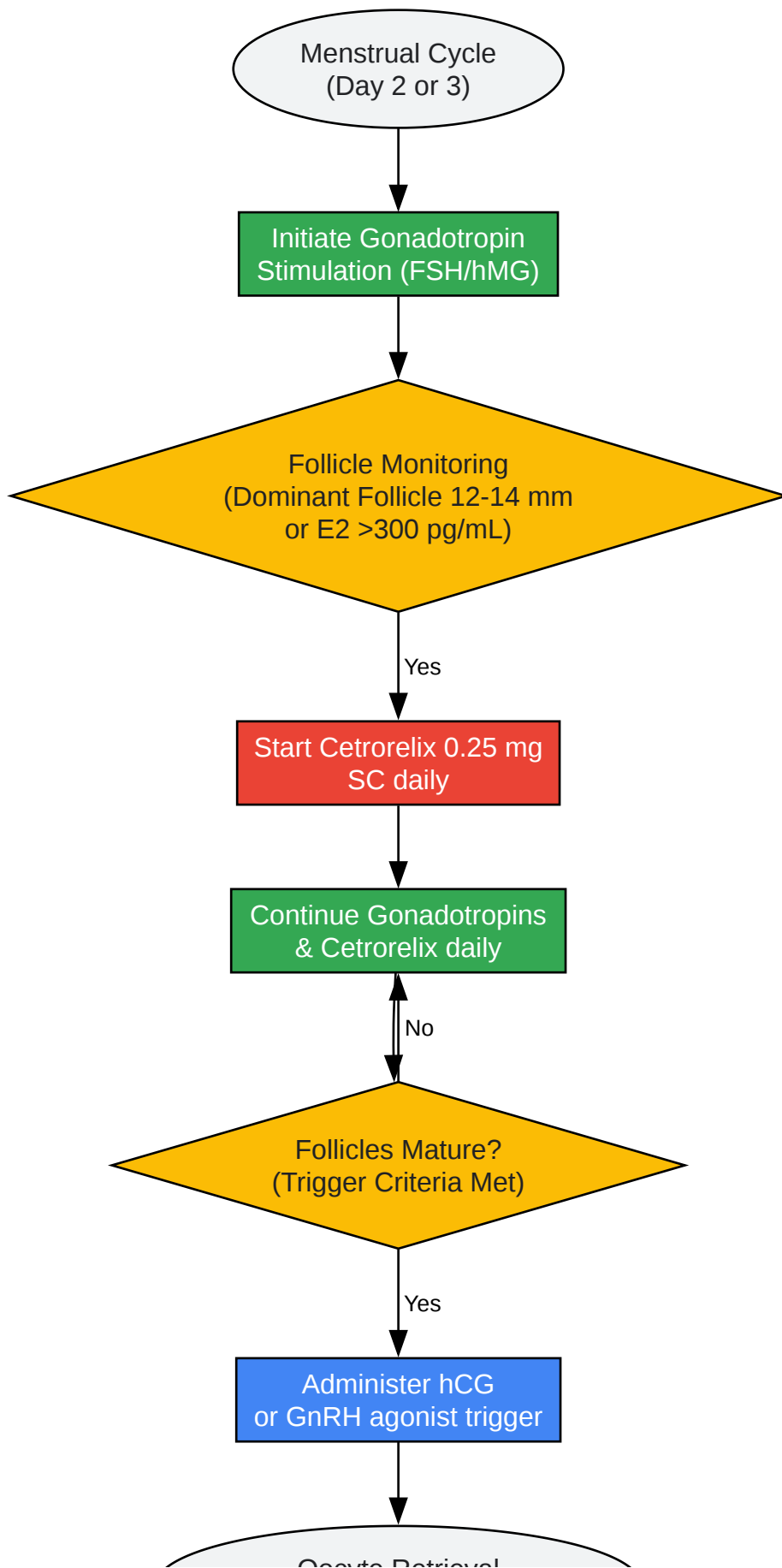
Parameter	Effect of Cetrorelix	Notes & Context
Onset of LH Suppression	1-2 hours [1]	1 hour (3 mg dose); 2 hours (0.25 mg dose).
LH Surge & Ovulation Postponement	Dose-dependent [2]	Single SC doses of 3 mg and 5 mg postponed LH surge/ovulation by median of 7.0 and 10.0 days, respectively [2].
LH Suppression vs. FSH	More pronounced effect on LH [1]	FSH levels are less affected at doses used during COS [1].
Reversibility	Effects are reversible [3] [1]	Spontaneous ovulation observed in the cycle following treatment [3].

Table 2: Key Pharmacokinetic Parameters

Parameter	Single Dose (0.25 mg)	Single Dose (3 mg)	Multiple Dose (0.25 mg)
t_{max} (Time to C_{max})	1.0 hour (median) [1]	1.5 hours (median) [1]	1.0 hour (median) [1]
C_{max} (Peak Concentration)	4.97 ng/mL (geo. mean) [1]	28.5 ng/mL (geo. mean) [1]	6.42 ng/mL (geo. mean) [1]
t_{1/2} (Elimination Half-life)	~5.0 hours (median) [1]	~62.8 hours (median) [1]	~20.6 hours (median) [1]
Absolute Bioavailability	85% [1] [4]	85% [1]	-
Protein Binding	86% [1] [4]	86% [1]	-
Volume of Distribution (V_z)	-	~1.16 L/kg [1] [4]	-

Experimental Protocols and Clinical Application

In clinical practice, Cetrorelix is used in flexible or fixed GnRH antagonist protocols for Controlled Ovarian Stimulation (COS). The typical multi-dose protocol is outlined below.



Oocyte Retrieval
(36-38 hours post-trigger)

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Key Methodological Considerations from Clinical Studies:

- **Initiation Timing:** In the multiple-dose regimen, Cetrorelix 0.25 mg is typically started on day 5 or 6 of ovarian stimulation [1]. It can be initiated when the dominant follicle reaches 12-14 mm in diameter or when serum estradiol levels exceed 300 pg/ml [5] [3].
- **Dosing:** The content of one vial (0.25 mg) is administered subcutaneously every 24 hours until and including the day of ovulation trigger [3] [1].
- **Outcome Measures:** Key efficacy endpoints in clinical trials include the **incidence of premature LH surges** (defined as LH ≥ 10 U/L) [5], number of oocytes retrieved, fertilization rates, and ultimately live birth rates [5] [1].
- **Individualized LH Suppression:** Emerging research suggests optimal LH suppression thresholds may vary. One study recommends a ratio of basal LH to LH on trigger day between **1.29-2.05 for normal responders** and **2.40-3.69 for high responders** to optimize live birth rates [6].

Key Clinical Advantages and Safety

- **Superior LH Surge Control:** Compared to ganirelix, cetrorelix demonstrated lower incidences of premature LH surges (LH ≥ 10 U/L) [5].
- **Reduced OHSS Risk:** The GnRH antagonist protocol, including cetrorelix, is associated with a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to agonist protocols [5] [3]. One large study found a lower overall OHSS incidence with cetrorelix (0.4%) compared to ganirelix (1.1%) [5].
- **Favorable Endometrial Receptivity:** Cetrorelix was associated with more favorable endometrial receptivity parameters, including a higher rate of Type A endometrial morphology [5].
- **Comparable Live Birth Rates:** Live birth rates between cetrorelix and ganirelix have been found to be comparable, demonstrating its efficacy without compromising ultimate success rates [5].

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